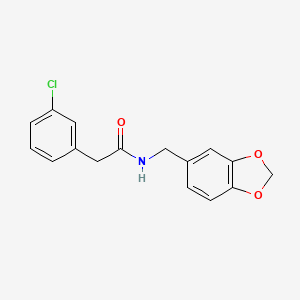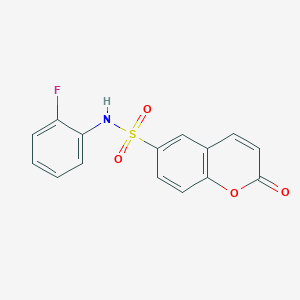![molecular formula C17H24N2O2 B5363659 1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B5363659.png)
1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine, also known as PAPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cancer cell growth and proliferation, and enhancement of the sensitivity of cancer cells to chemotherapy. This compound has also been shown to selectively bind to cancer cells and not normal cells, which makes it a potential diagnostic tool for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is its potential therapeutic applications in the treatment of cancer. This compound has been shown to have a selective cytotoxic effect on cancer cells, which makes it a potential alternative to traditional chemotherapy. However, one of the limitations of this compound is its toxicity, which requires further investigation to determine the optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of 1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine, including the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of its mechanism of action and biochemical and physiological effects, and the evaluation of its potential therapeutic applications in preclinical and clinical trials. This compound can also be studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells and not normal cells. Furthermore, the development of this compound derivatives with improved efficacy and lower toxicity can also be explored.
Méthodes De Synthèse
1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine can be synthesized through various methods, including the reaction of 1-allylpiperazine with 2-(2-methylphenoxy)propanoyl chloride in the presence of a base or the reaction of 1-allylpiperazine with 2-(2-methylphenoxy)propanoic acid in the presence of a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. This compound has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells and not normal cells.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-9-18-10-12-19(13-11-18)17(20)15(3)21-16-8-6-5-7-14(16)2/h4-8,15H,1,9-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIXRKNAAOYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{1-[4-fluoro-3-(trifluoromethyl)benzyl]-2-piperidinyl}ethyl)dimethylamine](/img/structure/B5363585.png)
![N-{2-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B5363613.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)

![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)



![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5363663.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![7-acetyl-2-pyridin-3-yl-N-(1H-1,2,4-triazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5363687.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)